molecular formula C27H48BrNO2 B14077553 N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide CAS No. 102719-67-5

N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide

Cat. No.: B14077553
CAS No.: 102719-67-5
M. Wt: 498.6 g/mol
InChI Key: JYHZVSBNCYUEPV-UHFFFAOYSA-M
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Description

N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide is a chemical compound known for its unique structure and properties. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom. This compound is often used in various scientific research applications due to its ability to interact with biological membranes and other molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide typically involves a multi-step process. One common method includes the reaction of hexadecan-1-amine with benzoyl chloride to form an intermediate benzoylated amine. This intermediate is then reacted with 2-bromoethyl dimethylamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromide ion can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or other halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide involves its interaction with molecular targets such as cell membranes. The positively charged nitrogen atom allows it to bind to negatively charged sites on biological membranes, disrupting their structure and function. This interaction can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Benzoyloxy)ethyl]-N,N-dimethyl-1-dodecanaminium bromide
  • N-[2-(Benzoyloxy)ethyl]-N,N-dimethyl-1-tetradecanaminium bromide

Uniqueness

N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide is unique due to its specific chain length and the presence of the benzoyloxy group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

102719-67-5

Molecular Formula

C27H48BrNO2

Molecular Weight

498.6 g/mol

IUPAC Name

2-benzoyloxyethyl-hexadecyl-dimethylazanium;bromide

InChI

InChI=1S/C27H48NO2.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-28(2,3)24-25-30-27(29)26-21-18-17-19-22-26;/h17-19,21-22H,4-16,20,23-25H2,1-3H3;1H/q+1;/p-1

InChI Key

JYHZVSBNCYUEPV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCOC(=O)C1=CC=CC=C1.[Br-]

Origin of Product

United States

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